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Compound of Interest

Compound Name: PF-3644022

CAS No.: 1276121-88-0

Cat. No.: B15607700

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the kinase selectivity profile of PF-3644022, a

potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase

2 (MK2). PF-3644022 has demonstrated significant anti-inflammatory properties by inhibiting

the production of proinflammatory cytokines such as TNFα.[1][2][3] Understanding its selectivity

is crucial for assessing its therapeutic potential and predicting potential off-target effects.

Quantitative Kinase Inhibition Profile
PF-3644022 is a highly potent inhibitor of MK2 with a reported IC50 of 5.2 nM and a Ki of 3 nM.

[1][2][3][4] Its selectivity was assessed against a panel of 200 human kinases. At a

concentration of 1 µM, PF-3644022 inhibited 16 of these kinases by more than 50%.[5] Further

profiling was conducted to determine the IC50 values for these off-target kinases, revealing a

favorable selectivity profile for MK2.

The primary off-targets belong to the same MAPKAP kinase family or other closely related

kinase families. Notably, PF-3644022 also potently inhibits p38 regulated/activated kinase
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(PRAK/MK5) with an IC50 of 5.0 nM.[1][2][6] The compound shows moderate activity against

MK3 and MNK2, while other members of the MAPKAP kinase family were not significantly

inhibited.[1][7]

Table 1: In Vitro Inhibitory Activity of PF-3644022 against
Various Kinases
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Kinase Target IC50 (nM) Ki (nM) Kinase Family Notes

MK2

(MAPKAPK2)
5.2 3 CAMK

Primary Target[1]

[2][3][7]

PRAK (MK5) 5.0 - CAMK
High affinity off-

target[1][2][6]

MK3

(MAPKAPK3)
53 - CAMK

~10-fold

selectivity vs

MK2[1][2]

ASK1 60 - STE

Off-target

identified in

screen[5]

CAMK2 70 - CAMK

Off-target

identified in

screen[5]

DRAK1 71 - CAMK

Off-target

identified in

screen[5]

MER 76 - TK

Off-target

identified in

screen[5]

PIM1 88 - CAMK

Off-target

identified in

screen[5]

BRSK2 90 - CAMK

Off-target

identified in

screen[5]

AMPK 117 - CAMK

Off-target

identified in

screen[5]

MNK2 (MKNK2) 148 - CAMK Moderate off-

target activity[1]
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[7]

BRSK1 187 - CAMK

Off-target

identified in

screen[5]

MNK1 (MKNK1) 3,000 - CAMK
Low off-target

activity[7]

MSK1, MSK2,

RSK1-4
>1,000 - AGC

Low to no

activity[7]

Signaling Pathway Context
PF-3644022 targets the p38 MAPK signaling pathway, which is a key regulator of inflammation.

In response to cellular stress or inflammatory stimuli like lipopolysaccharide (LPS), p38 MAPK

is activated. Activated p38 then phosphorylates and activates its downstream substrate, MK2.

Active MK2 plays a critical role in post-transcriptional regulation of inflammatory cytokines by

stabilizing the mRNAs of proteins like TNFα and IL-6. PF-3644022 acts by directly inhibiting

MK2, thereby preventing the production of these cytokines without affecting the upstream

activity of p38 itself.[8]
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Caption: p38/MK2 signaling pathway and the inhibitory action of PF-3644022.
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Experimental Protocols
The kinase selectivity and cellular activity of PF-3644022 were determined using a combination

of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay
The inhibitory activity of PF-3644022 against a panel of kinases was primarily determined using

a mobility shift microfluidic assay.

Assay Principle: This method measures the conversion of a fluorescently labeled peptide

substrate to its phosphorylated product by a specific kinase. The substrate and product are

then separated by electrophoresis in a microfluidic chip and detected by laser-induced

fluorescence. The ratio of phosphorylated product to the remaining substrate quantifies the

kinase activity.

Instrumentation: Caliper LabChip 3000 Drug Discovery System.[2]

General Procedure:

Reaction Setup: Kinase reactions are performed at room temperature in microtiter plates.

A typical reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT,

0.01% BSA, and 0.0005% Tween 20.[4]

Substrates: For MK2 activity, a fluorescently labeled Heat Shock Protein 27 (HSP27)

peptide is used as the substrate.[4] The ATP concentration is typically fixed at the

apparent Km for each specific enzyme to ensure accurate competitive inhibition

measurement.

Compound Incubation: Serial dilutions of PF-3644022 are pre-incubated with the kinase.

Reaction Initiation & Termination: The reaction is initiated by the addition of the

substrate/ATP mixture. After a defined incubation period within the linear phase of the

reaction, it is terminated by adding a stop solution containing EDTA.[4]

Data Acquisition: The quenched reaction mixture is sampled by the Caliper system.

Substrate and product peaks are separated based on charge and size differences and
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quantified.

Data Analysis: The percentage of inhibition is calculated for each compound

concentration, and IC50 values are determined by fitting the data to a four-parameter

logistic curve.

Kinase Selectivity Profiling Workflow
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Caption: Workflow for determining the kinase selectivity profile of PF-3644022.

Cellular TNFα Production Assay
The functional effect of PF-3644022 on the p38/MK2 pathway was assessed by measuring its

ability to inhibit TNFα production in immune cells.

Cell Line: Human U937 monocytic cell line.[8]

General Procedure:

Cell Culture: U937 cells are cultured in a suitable medium, such as RPMI 1640,

supplemented with fetal bovine serum.[9]

Compound Pre-treatment: Cells are pre-treated with varying concentrations of PF-
3644022 for 1 hour.[4]

Stimulation: Inflammation is induced by stimulating the cells with Lipopolysaccharide

(LPS) at a concentration of 100 ng/mL.[4]

Incubation: The cells are incubated for a period that allows for peak TNFα production,

typically 4 to 6 hours.[3][8]

Supernatant Collection: After incubation, the cell culture supernatant is collected.

TNFα Quantification: The concentration of TNFα in the supernatant is measured using a

quantitative method such as an electrochemiluminescence MesoScale Discovery (MSD)

TNFα kit or a standard ELISA.[4]

Data Analysis: The results are used to generate a dose-response curve and calculate the

IC50 value for the inhibition of TNFα production. For PF-3644022, the IC50 in U937 cells

was 160 nM.[7][8]

Summary and Conclusion
PF-3644022 is a highly potent and selective inhibitor of MK2. While it demonstrates high affinity

for the closely related kinase PRAK/MK5, it maintains a favorable selectivity window against

other kinases, including others in the MAPKAP family. Its potent inhibition of MK2 translates to
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effective suppression of TNFα production in cellular models, confirming its mechanism of action

as a downstream modulator of the p38 MAPK pathway. This detailed selectivity profile supports

its utility as a chemical probe for studying MK2 biology and as a lead compound for the

development of anti-inflammatory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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